molecular formula C17H23Cl2N3 B12749940 2-((p-Chloro-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride CAS No. 94823-02-6

2-((p-Chloro-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride

Cat. No.: B12749940
CAS No.: 94823-02-6
M. Wt: 340.3 g/mol
InChI Key: WKMWBONZEVBMQT-UHFFFAOYSA-N
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Description

2-((p-Chloro-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride is a complex organic compound that features a pyridine ring substituted with a p-chloro-alpha-methylbenzyl group and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((p-Chloro-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of p-chloro-alpha-methylbenzyl chloride with 2-(dimethylamino)ethylamine to form an intermediate, which is then reacted with pyridine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to ensure consistent quality and high yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((p-Chloro-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((p-Chloro-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((p-Chloro-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((p-Chloro-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine
  • 2-((p-Chloro-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)benzene

Uniqueness

What sets 2-((p-Chloro-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

94823-02-6

Molecular Formula

C17H23Cl2N3

Molecular Weight

340.3 g/mol

IUPAC Name

N'-[1-(4-chlorophenyl)ethyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C17H22ClN3.ClH/c1-14(15-7-9-16(18)10-8-15)21(13-12-20(2)3)17-6-4-5-11-19-17;/h4-11,14H,12-13H2,1-3H3;1H

InChI Key

WKMWBONZEVBMQT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N(CCN(C)C)C2=CC=CC=N2.Cl

Origin of Product

United States

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